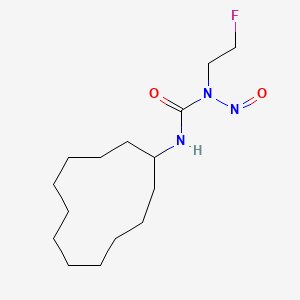
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-: is a specialized organic compound characterized by the presence of a cyclododecyl group, a fluoroethyl group, and a nitroso group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- typically involves the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride or a similar nitrosating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclododecyl and fluoroethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-cyclododecyl-3-(2-chloroethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-bromoethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-iodoethyl)-3-nitroso-
Uniqueness
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
33024-43-0 |
|---|---|
Formule moléculaire |
C15H28FN3O2 |
Poids moléculaire |
301.40 g/mol |
Nom IUPAC |
3-cyclododecyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C15H28FN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
Clé InChI |
QWCNUVGJRHARHM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)NC(=O)N(CCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


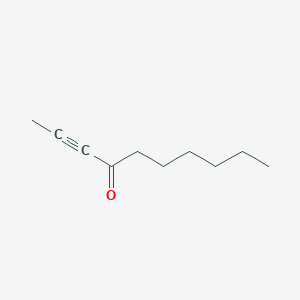
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)
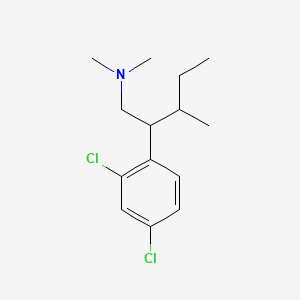
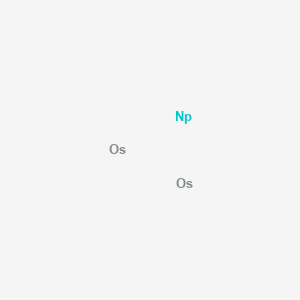
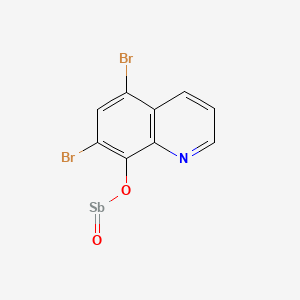
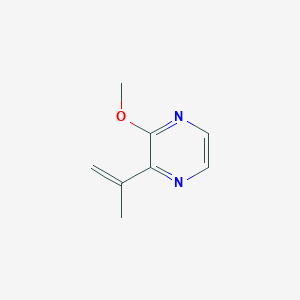
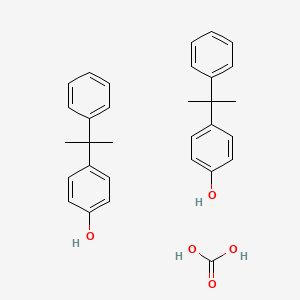

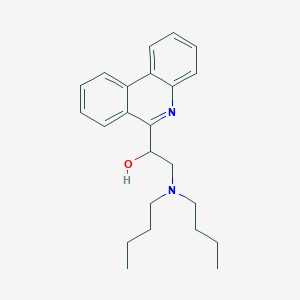
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

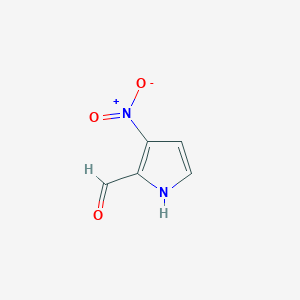
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
